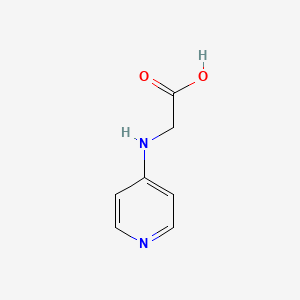

2-(Pyridin-4-ylamino)acetic acid

描述

Genesis and Chemical Classification within N-Substituted Amino Acids

2-(Pyridin-4-ylamino)acetic acid, also known as N-(pyridin-4-yl)glycine, belongs to the class of N-substituted amino acids. nih.gov This classification arises from the substitution of a hydrogen atom on the nitrogen of the amino group of glycine (B1666218) with a pyridin-4-yl group. nih.gov The core structure features a pyridine (B92270) ring linked through a secondary amine to an acetic acid moiety.

The IUPAC name for this compound is this compound. nih.gov It is a solid at room temperature and has a molecular formula of C7H8N2O2. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 50823-41-1 nih.gov |

| Molecular Formula | C7H8N2O2 nih.gov |

| Molecular Weight | 152.15 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

Contextual Significance of Pyridine-Based Glycine Derivatives in Organic Synthesis

Pyridine-based glycine derivatives are significant in organic synthesis due to the versatile reactivity of both the pyridine ring and the glycine backbone. The pyridine moiety, an electron-deficient aromatic heterocycle, can participate in various reactions, including nucleophilic aromatic substitution. nih.gov The glycine portion provides a carboxylic acid and an amino group, which are fundamental functional groups for peptide synthesis and other derivatizations. researchgate.net

The synthesis of N-aryl and pyridine-substituted amino acid derivatives is often achieved through the condensation of amino acids with appropriate aryl or pyridine halides. researchgate.net These compounds serve as valuable intermediates in the creation of more complex molecules with potential biological activity. researchgate.net The introduction of a pyridine fragment into amino acid structures is a strategy explored for discovering new biologically active substances, as pyridine and its derivatives are found in numerous pharmaceuticals. researchgate.net

Scope and Research Trajectories for this compound

Research involving this compound and its derivatives is multifaceted. One key area of investigation is its use as a building block in medicinal chemistry. For instance, its hydrochloride salt is a critical intermediate in synthesizing more complex organic molecules due to its enhanced water solubility, a crucial factor in drug formulation.

The synthesis of related structures, such as polysubstituted pyridines and pyrazines from amino acid-based starting materials, highlights the broader synthetic utility of this class of compounds. acs.org Furthermore, the development of novel synthetic methods, like the direct conversion of amides to pyridines, expands the toolkit for creating diverse pyridine derivatives. organic-chemistry.org

Current research also explores the synthesis of various pyridine-substituted amino acids and their potential applications. researchgate.net The structural and electronic properties imparted by the pyridine ring at different positions (2-, 3-, or 4-) can influence the reactivity and potential biological interactions of the resulting molecules. The 4-position substitution, as seen in this compound, is noted to enhance electronic stability, which can be advantageous for certain reactions like peptide coupling.

属性

IUPAC Name |

2-(pyridin-4-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQSSRNYNMKRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328773 | |

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50823-41-1 | |

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Pyridin 4 Ylamino Acetic Acid and Its Analogues

Direct Synthetic Routes to 2-(Pyridin-4-ylamino)acetic Acid

Direct approaches to synthesizing this compound primarily focus on the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) ring and the acetic acid moiety. These methods are often characterized by their straightforward nature, though they may require specific reaction conditions to achieve optimal yields.

Nucleophilic Substitution Approaches for C-N Bond Formation

Nucleophilic substitution represents a fundamental and widely employed strategy for constructing the C-N bond in this compound. This typically involves the reaction of a pyridine derivative with a suitable glycine (B1666218) equivalent. For instance, the amination of pyridines can be achieved through nucleophilic substitution of hydrogen. youtube.com This type of reaction often requires high temperatures and the use of strong bases like sodium amide. youtube.com While effective, these conditions can sometimes lead to the formation of isomeric byproducts, necessitating careful purification. guidechem.com The reactivity of the pyridine ring can be enhanced by the presence of activating groups, which facilitate the nucleophilic attack. youtube.com

An alternative approach involves the reaction of 4-halopyridines with an amino acid or its ester. The halogen atom at the 4-position of the pyridine ring serves as a good leaving group, readily displaced by the amino group of the glycine derivative. This method offers a high degree of regioselectivity, as the substitution occurs specifically at the C-4 position.

Amino Acid Derivatization as a Synthetic Strategy

Another direct route involves the modification of amino acids to incorporate the pyridine moiety. This can be achieved by reacting an amino acid, such as glycine, with a suitable pyridine precursor. For example, a protected glycine derivative can be reacted with a 4-halopyridine to form the desired product. researchgate.net The use of protecting groups on the amino acid is often necessary to prevent unwanted side reactions and to ensure that the reaction proceeds at the desired amino group. researchgate.net Following the coupling reaction, the protecting groups are removed to yield the final this compound. This strategy allows for the use of a wide range of commercially available amino acids, providing a versatile route to a variety of pyridine-amino acid conjugates. nih.gov

Indirect Synthesis of Related Pyridine-Amino Acid Scaffolds

Indirect methods for synthesizing pyridine-amino acid scaffolds often involve the construction of the pyridine ring itself as a key step. These strategies, including multicomponent reactions and the strategic incorporation of the pyridine-amino acid moiety into larger molecules, offer access to a diverse range of complex structures.

Multicomponent Reactions for Heterocyclic Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems, including pyridine derivatives. acsgcipr.orgfrontiersin.orgnih.gov These reactions involve the combination of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. nih.gov For the synthesis of pyridine-amino acid scaffolds, MCRs can be designed to incorporate an amino acid derivative as one of the components.

Several named reactions, such as the Hantzsch pyridine synthesis and its variations, can be adapted for this purpose. acsgcipr.org By carefully selecting the starting materials, including a β-ketoester, an aldehyde, and an ammonia (B1221849) source (which can be derived from an amino acid), it is possible to construct a dihydropyridine (B1217469) ring that can be subsequently oxidized to the corresponding pyridine. The use of microwave assistance has been shown to improve the efficiency and reduce reaction times for these types of transformations. acs.org

| Reaction Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine | Forms a 1,4-dihydropyridine, requires subsequent oxidation. | acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia/Amine | Directly yields a substituted pyridine. | acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Provides access to variously substituted pyridines. | acsgcipr.org |

Strategic Incorporations into Larger Molecular Architectures

The this compound scaffold can also be incorporated into larger and more complex molecules. acs.orgnih.gov This is often achieved by first synthesizing the core pyridine-amino acid unit and then using its functional groups (the carboxylic acid and the pyridine nitrogen) for further chemical transformations. For example, the carboxylic acid can be converted to an amide or an ester, allowing for its linkage to other molecular fragments. mdpi.com Similarly, the pyridine nitrogen can be involved in coordination with metal ions or quaternized to form pyridinium (B92312) salts. This approach is particularly relevant in the field of medicinal chemistry, where the pyridine-amino acid moiety can be appended to a known pharmacophore to modulate its properties. nih.gov

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. youtube.comacsgcipr.orgnih.govacs.org Factors such as the choice of solvent, temperature, catalyst, and reaction time can have a significant impact on the outcome of the synthesis.

For nucleophilic substitution reactions, the use of a suitable base and an appropriate solvent is critical. youtube.com In the case of multicomponent reactions, the catalyst plays a key role in promoting the desired transformations and influencing the regioselectivity of the reaction. acsgcipr.orgacs.org For instance, Lewis acids are often employed to activate the reactants and facilitate bond formation. acs.org

Microwave irradiation has been successfully used to accelerate reaction rates and improve yields in many pyridine syntheses. acs.org This technique provides rapid and uniform heating, often leading to cleaner reactions and shorter reaction times compared to conventional heating methods. acs.org Furthermore, the use of solid-phase synthesis techniques can simplify the purification process, as intermediates are attached to a solid support and can be easily separated from reagents and byproducts by filtration. acs.org

| Factor | Influence on Reaction | Example of Optimization | Reference |

|---|---|---|---|

| Catalyst | Increases reaction rate and can control selectivity. | Use of Yb(fod)3 in hetero-Diels-Alder reactions for pyridine ring formation. | nih.govacs.org |

| Solvent | Affects solubility of reactants and can influence reaction pathway. | Using ethylene (B1197577) glycol as a promoting solvent for cyclization reactions. | researchgate.net |

| Temperature | Affects reaction rate; higher temperatures can sometimes lead to side products. | Optimizing temperature for amination reactions to balance rate and selectivity. | youtube.com |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can lead to decomposition. | Monitoring reaction progress by TLC or LC-MS to determine optimal time. | acs.org |

| Microwave Irradiation | Can significantly reduce reaction times and improve yields. | One-pot, four-component synthesis of pyridine derivatives under microwave irradiation. | acs.org |

Solvent System Selection and Green Chemistry Principles

The selection of an appropriate solvent system is a critical factor that influences reaction yield, purity, and environmental impact. In the synthesis of pyridine derivatives and related compounds, a variety of solvents are employed, with a growing emphasis on aligning with the principles of green chemistry. whiterose.ac.ukrsc.org The primary goal is to replace hazardous solvents with greener alternatives that are less toxic, derived from renewable resources, and have a reduced environmental footprint. researchgate.net

Traditionally, dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) have been used due to their excellent solvating power. whiterose.ac.uk However, their toxicity and high boiling points, which complicate removal and recycling, have led to their classification as "problematic" or "hazardous". rsc.org Consequently, modern synthetic chemistry advocates for their substitution. whiterose.ac.uk

Greener alternatives that have found application in related syntheses include esters like ethyl acetate (B1210297) (EtOAc) and alcohols such as ethanol (B145695) and isopropanol. rsc.orgunibo.it Ethyl acetate is particularly favored as it is effective, relatively inexpensive, and less water-sensitive than other options, which is crucial when using water-sensitive reagents. unibo.it Water itself is considered the greenest solvent, and for reactions like the synthesis of this compound hydrochloride from 4-aminopyridine (B3432731) and chloroacetic acid, it can be a suitable medium. rsc.org

The selection process often involves consulting solvent selection guides, which rank solvents based on environmental, health, and safety (EHS) criteria. whiterose.ac.ukresearchgate.net

Table 1: Green Chemistry Classification of Common Solvents

| Classification | Solvents | Rationale |

|---|---|---|

| Recommended/Green | Water, Ethanol, Isopropanol, Ethyl Acetate | Low toxicity, biodegradable, derived from renewable sources (for alcohols). rsc.orgresearchgate.net |

| Problematic | Acetonitrile, Toluene, Tetrahydrofuran (THF) | Environmental and/or health concerns necessitate substitution where possible. whiterose.ac.ukrsc.org |

| Hazardous | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform | High toxicity, potential carcinogenicity, significant environmental impact. whiterose.ac.ukrsc.org |

The move towards greener solvents is not merely an environmental consideration but also a practical one, as regulatory constraints on the use of hazardous solvents become increasingly stringent in industrial applications. whiterose.ac.uk

Temperature and Reaction Time Control

Optimizing temperature and reaction time is fundamental to maximizing product yield and minimizing the formation of impurities. These two parameters are intrinsically linked and must be carefully controlled to manage the reaction kinetics.

In the synthesis of this compound hydrochloride, the reaction mixture is typically heated to a specific temperature to drive the nucleophilic substitution between pyridine-4-amine and chloroacetic acid. For the synthesis of related 2H-pyrazolo[4,3-c]pyridines, reactions have been successfully carried out at room temperature, though for extended periods of 12 hours to ensure completion. nih.gov In other instances, such as the reductive amination of furan (B31954) compounds to produce amines, reactions are conducted at elevated temperatures, for example, 60 °C, under hydrogen pressure. mdpi.com

The precise temperature is determined by the activation energy of the reaction. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote side reactions, such as decomposition of reactants or products, or the formation of polymeric byproducts.

Table 2: Example Reaction Conditions for Pyridine Analogue Syntheses

| Reaction Type | Temperature | Time | Reference |

|---|---|---|---|

| Azide-Alkyne Synthesis | Room Temperature | 10 - 60 min | nih.gov |

| Cyclization to Pyrazolo[4,3-c]pyridines | Room Temperature | 12 h | nih.gov |

| Reductive Amination | 60 °C | Not Specified | mdpi.com |

The interplay between temperature and time is crucial for efficiency. The use of microwave irradiation, for example, can significantly shorten reaction times by rapidly heating the reaction mixture, as demonstrated in Suzuki cross-coupling reactions to produce substituted pyridines. nih.gov

Catalytic Influences in Synthesis

Catalysts are frequently employed to enhance reaction rates and selectivity in the synthesis of this compound and its analogues. The choice of catalyst depends on the specific reaction mechanism.

For the reaction of pyridine-4-amine with chloroacetic acid, an acid catalyst such as hydrochloric acid is typically used. The acid protonates the pyridine nitrogen, though its primary role in this context is often to facilitate the reaction and form the final hydrochloride salt. In the synthesis of more complex pyridine-containing heterocycles, different catalytic systems are essential. For example, Lewis acids like boron trifluoride diethyl etherate (BF₃∙Et₂O) have been used to catalyze the formation of azides from alcohols, a key step in building pyrazolo[4,3-c]pyridine scaffolds. nih.gov

Transition metal catalysts, particularly palladium, are pivotal in C-C bond-forming reactions used to create substituted pyridine analogues. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a powerful tool in this regard. nih.gov In these reactions, a palladium catalyst, such as palladium acetate, is used in conjunction with a base (e.g., Cs₂CO₃) to facilitate the catalytic cycle. nih.gov

Furthermore, the development of heterogeneous catalysts is a significant area of research, aligning with green chemistry principles by allowing for easier separation and recycling of the catalyst. mdpi.com In reductive amination reactions to produce amines, various metal catalysts supported on materials like alumina (B75360) (Al₂O₃) or carbon have shown high efficacy. mdpi.com The synergistic effect between the metal nanoparticles (e.g., Nickel) and the support material can enhance catalytic activity and selectivity. mdpi.com

Table 3: Catalysts in the Synthesis of Pyridine Derivatives

| Catalyst | Reaction Type | Function | Reference |

|---|---|---|---|

| Hydrochloric Acid | Nucleophilic Substitution | Acid catalyst, salt formation | |

| Boron Trifluoride Etherate | Azide Formation | Lewis acid catalyst | nih.gov |

| Palladium Acetate / Cs₂CO₃ | Suzuki Cross-Coupling | Transition metal catalyst system | nih.gov |

The rational design of catalysts, focusing on the electronic properties and geometric structure of the active sites, is crucial for developing efficient and selective synthetic processes. mdpi.commdpi.com

Maintenance of Enantiomeric Purity in Chiral Syntheses

When synthesizing chiral analogues of this compound, which possesses a stereocenter if the alpha-carbon is substituted, maintaining enantiomeric purity is of paramount importance. The therapeutic effect of a chiral molecule often depends on its specific stereochemical configuration, as different enantiomers can have vastly different biological activities. nih.gov

A primary challenge in chiral synthesis is preventing racemization, the process where an enantiomerically pure compound converts into a mixture of enantiomers. nih.gov This can occur during the synthesis itself or be introduced via starting materials. nih.gov

To achieve high enantiomeric purity, asymmetric synthesis strategies are employed. A key approach is the use of chiral organocatalysts. For instance, in the asymmetric synthesis of the anticoagulant warfarin (B611796) and its analogues, C₂-symmetric squaramide-based primary diamines have been used as organocatalysts in Michael additions to generate the desired products with high yield and high enantiomeric excess (ee). researchgate.net

The choice of reaction conditions, including the solvent and temperature, plays a critical role in preserving stereochemical integrity. researchgate.net Optimization of these parameters is often necessary to maximize enantioselectivity. For example, studies on asymmetric synthesis have shown that testing various aprotic and protic solvents is a standard procedure to find conditions that yield the highest enantiomeric purity. researchgate.net

The determination of enantiomeric purity is a critical analytical challenge, as enantiomers have identical physical and chemical properties in a non-chiral environment. nih.gov Specialized analytical techniques, such as chiral chromatography (e.g., HPLC or GC-MS with chiral columns), are required to separate and quantify the different enantiomers, ensuring the quality of the final chiral product. nih.gov

Structural Elucidation and Advanced Characterization of 2 Pyridin 4 Ylamino Acetic Acid

Spectroscopic Techniques for Molecular Confirmation

Modern analytical chemistry employs a variety of spectroscopic methods to probe molecular structures. For a compound like 2-(pyridin-4-ylamino)acetic acid, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools, each offering unique insights into the molecule's identity and purity.

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct electronic environments. In this compound, the spectrum is expected to show characteristic signals for the protons on the pyridine (B92270) ring and the acetic acid moiety. The pyridyl protons typically appear in the aromatic region of the spectrum (generally between δ 7.5–8.5 ppm), while the methylene (B1212753) (-CH₂) protons of the acetic acid backbone are found further upfield (typically δ 3.5–4.0 ppm). The integration of these signals corresponds to the number of protons in each environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons provides connectivity information, observed as splitting patterns in the signals.

Table 1: Expected ¹H NMR Data for this compound Data is based on typical chemical shift ranges for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Pyridine H (α to N) | ~8.0 - 8.5 | Doublet (d) | Deshielded due to proximity to the electronegative ring nitrogen. |

| Pyridine H (β to N) | ~6.5 - 7.0 | Doublet (d) | Shielded relative to the α-protons. |

| Methylene (-CH₂-) | ~3.5 - 4.0 | Singlet (s) | Adjacent to the amino group and the carboxyl group. |

| Amino (-NH-) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

| Carboxyl (-COOH) | >10 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon of the acid, the methylene carbon, and the distinct carbons of the pyridine ring. The carbonyl carbon is typically the most deshielded, appearing far downfield.

Table 2: Expected ¹³C NMR Data for this compound Data is based on typical chemical shift ranges and data from related structures. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | ~170 - 180 |

| Pyridine C -N (C4) | ~150 - 155 |

| Pyridine C -H (α to N) | ~145 - 150 |

| Pyridine C -H (β to N) | ~105 - 110 |

| Methylene (-C H₂-) | ~45 - 55 |

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, the HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and correlations between the pyridyl protons and their directly attached carbons, confirming their one-bond connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is instrumental in piecing together the molecular puzzle. Expected key correlations for this molecule would include a cross-peak between the methylene protons and the carbonyl carbon, as well as a correlation between the methylene protons and the C4 carbon of the pyridine ring. Additionally, correlations between the β-protons of the pyridine ring and the C4 carbon would be anticipated, confirming the substitution pattern.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would display a combination of characteristic absorption bands confirming its structure.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amino Group | N-H stretch | 3300-3500 (medium) |

| Carbonyl Group | C=O stretch | 1700-1725 |

| Pyridine Ring | C=C and C=N stretches | 1500-1600 |

| C-N Stretch | C-N stretch | 1250-1350 |

| Aromatic C-H | C-H out-of-plane bend | 800-850 (para-substitution) |

The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching bands. The sharp C=O stretch is also a strong indicator of the carboxylic acid group. The N-H stretch from the secondary amine and the various stretches associated with the pyridine ring further corroborate the proposed structure.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural evidence. For this compound (Molecular Formula: C₇H₈N₂O₂), the molecular weight is 152.15 g/mol . nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent molecular ion peak.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 153.06 | Protonated molecular ion |

| [M+Na]⁺ | 175.04 | Sodium adduct of the molecule |

| [M-COOH]⁺ | 107.06 | Fragment resulting from the loss of the carboxyl group |

The observation of the protonated molecular ion at m/z 153 would confirm the molecular weight. Analysis of the fragmentation pattern can also be informative. A common fragmentation pathway would be the loss of the carboxylic acid moiety (a mass of 45 Da), leading to a fragment ion at m/z 108, or the loss of a carboxyl radical to give a cation at m/z 107. These fragments provide additional confidence in the assigned structure.

### 3.2. X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. For this compound, a molecule possessing both hydrogen-bond donor and acceptor groups as well as an aromatic pyridine ring, X-ray crystallography can elucidate the specific forces that dictate its crystal packing. While direct crystallographic data for the title compound is limited, analysis of closely related pyridine-acetic acid derivatives provides a robust framework for understanding its likely structural characteristics. Studies on similar structures reveal that the interplay between the carboxylic acid functionality and the pyridine nitrogen is a dominant factor in the resulting supramolecular assembly. rsc.org

### 3.2.1. Single Crystal X-ray Diffraction Data Acquisition and Refinement

The foundational step in X-ray crystallography is the growth of high-quality single crystals, which can be achieved through methods like slow evaporation from a suitable solvent. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer. Data collection involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern—the positions and intensities of the scattered X-ray beams. rsc.org Modern diffractometers, such as those equipped with CCD area detectors, collect this data over a wide range of crystal orientations. rsc.org

The collected data undergoes a process of reduction and refinement. Software like CrysAlisPro is used for data reduction and cell refinement, while programs such as SHELXS and SHELXL are employed to solve and refine the crystal structure. rsc.org The refinement process involves creating a theoretical model of the crystal structure and adjusting its parameters (atomic coordinates, thermal displacement parameters) to achieve the best possible fit with the experimental diffraction data. rsc.org For complex structures, all non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be located from difference Fourier maps or placed in idealized positions. rsc.org

Below is a representative table of crystal data and refinement parameters for a related pyridine derivative, illustrating the typical information obtained from a single crystal X-ray diffraction experiment.

| Parameter | Value (Example from a related pyridine derivative) |

|---|---|

| Empirical formula | C18 H24 N6 O6 |

| Formula weight | 420.43 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 7.152(5) Å, b = 8.878(5) Å, c = 9.009(5) Å α = 64.950(5)°, β = 89.910(5)°, γ = 72.820(5)° |

| Volume | 491.5(5) ų |

| Z | 1 |

| Data / restraints / parameters | 1723 / 0 / 146 |

| Goodness-of-fit on F² | 1.037 |

| Final R indices [I>2sigma(I)] | R1 = 0.0543, wR2 = 0.1362 |

### 3.2.2. Molecular Conformation and Torsional Angle Analysis

In related structures, such as thiophene (B33073)–carbohydrazide–pyridine derivatives, the dihedral angles between aromatic rings are critical in defining the molecular shape. iucr.orgnih.gov For instance, the dihedral angle between a thiophene and a pyridine ring can vary significantly, from nearly co-planar (4.97°) to almost perpendicular (83.52°), depending on the molecular structure and packing forces. iucr.orgnih.gov In pyridin-2-yl guanidine (B92328) derivatives, a remarkable 180° change in the dihedral angle between the guanidinium (B1211019) group and the pyridine ring is observed upon salt formation, highlighting the influence of intramolecular hydrogen bonding on conformation. researchgate.netnih.gov For this compound, the flexibility of the aminoacetic acid linker allows for various conformations, which would be stabilized by the formation of intramolecular or intermolecular interactions in the solid state.

The table below presents examples of torsion angles from related pyridine-containing crystal structures, demonstrating the type of data used to analyze molecular conformation.

| Compound Type | Torsion Angle Description | Angle (°) | Reference |

|---|---|---|---|

| Thiophene-carbohydrazide-pyridine | Dihedral angle between thiophene and pyridine rings | 21.4 (2) | nih.gov |

| Thiophene-carbohydrazide-pyridine | Dihedral angle between thiophene and pyridine rings | 15.42 (14) | nih.gov |

| Thiophene-carbohydrazide-pyridine | C5—N1—N2—C6 | 175.1 (4) | nih.gov |

| Pyridin-2-yl guanidine derivative | Change in dihedral angle upon salt formation | ~180 | nih.gov |

### 3.2.3. Hydrogen Bond Geometry and Network Characterization

Hydrogen bonding is a critical directional interaction that significantly influences the crystal packing of molecules containing both hydrogen-bond donors (like the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carbonyl oxygen and the pyridine nitrogen). quora.com In this compound, these groups are expected to form robust hydrogen-bonding networks. The strong O–H⋯N interaction between a carboxylic acid and a pyridine nitrogen is a well-established and predictable supramolecular synthon. rsc.org

In the solid state, these interactions link individual molecules into larger assemblies, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional lattices. nih.gov For example, in some pyridine carboxamides, molecules are linked by complementary pairs of N-H⋯O hydrogen bonds to form infinite chains. nih.gov In cocrystals of pyridine with benzenepolycarboxylic acids, a variety of hydrogen-bonded motifs are observed, often involving strong O–H⋯N bonds and weaker C–H⋯O interactions that combine to create extensive networks. rsc.org The geometry of these bonds (donor-acceptor distance and the angle) is a key parameter determined by X-ray crystallography.

The following table details typical hydrogen bond geometries found in the crystal structures of related pyridine and carboxylic acid compounds.

| Donor (D) | Acceptor (A) | Interaction Type | D···A Distance (Å) | Reference |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | N (Pyridine) | Strong O–H···N | ~2.6 - 2.8 | rsc.org |

| N-H (Amide) | O (Carbonyl) | N–H···O | ~2.8 - 3.0 | nih.gov |

| O-H (Carboxylic Acid) | Br⁻ (Anion) | O–H···Br | 3.199 (5) | nsf.gov |

| C-H (Aromatic) | O (Carbonyl) | Weak C–H···O | ~3.2 - 3.5 | rsc.org |

### 3.2.4. Pi-Stacking Interactions in Solid State

In the solid state, π–π interactions often lead to the formation of columnar stacks or interlocking sheets. For instance, in certain pyridine-2-carboxamide derivatives, hydrogen-bonded chains interlock via π–π interactions between neighboring pyridine rings to form extended sheets. nih.gov The strength and geometry of these interactions are sensitive to the electronic nature of the aromatic ring; the presence of substituents can modulate the electrostatic potential and influence the preferred stacking arrangement. rsc.org While strong hydrogen bonding often dominates the crystal packing, π–π interactions provide an additional cohesive force that helps to efficiently fill space and stabilize the structure. rsc.org The analysis of X-ray crystal structures provides the key parameters for these interactions, such as the interplanar distance between aromatic rings and the degree of horizontal offset.

Computational Chemistry and Theoretical Frameworks for 2 Pyridin 4 Ylamino Acetic Acid

Quantum Chemical Calculations (DFT) for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. researchgate.net For compounds like 2-(pyridin-4-ylamino)acetic acid, DFT methods are employed to predict a wide array of properties that govern its chemical behavior.

A fundamental application of DFT is the determination of the molecule's equilibrium geometry, which corresponds to the lowest energy conformation on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until an energetic minimum is located.

For this compound, the core structure consists of a pyridine (B92270) ring linked to an aminoacetic acid group. nih.gov The geometry optimization would reveal key structural parameters. While specific, experimentally validated crystallographic data for this exact compound is limited, calculations for related pyridine-acetic acid derivatives provide expected values. For instance, the C-N and C-C bonds within the pyridine ring would exhibit typical aromatic characteristics. researchgate.net The geometry of the linker and the carboxylic acid group, including the planarity and torsional angles, are crucial for understanding its interaction with biological targets. Computational studies on similar structures, such as 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have demonstrated how DFT can precisely determine bond lengths and angles, showing minor variations between different conformers. researchgate.net

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative, based on general knowledge of similar structures, as specific computational studies for this molecule are not widely published. The table demonstrates the type of data obtained from DFT calculations.

| Parameter | Predicted Value/Description |

| Molecular Formula | C₇H₈N₂O₂ |

| C-N (Amine Linker) | ~1.45 Å |

| C=O (Carbonyl) | ~1.21 Å |

| O-H (Carboxyl) | ~0.97 Å |

| Pyridine Ring C-N | ~1.34 Å |

| Pyridine Ring C-C | ~1.39 Å |

| Key Dihedral Angle | Rotation around the C-N amine bond defines key conformers |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, while the LUMO would likely be distributed over the pyridine ring and the carboxylic acid moiety. DFT calculations would provide precise energy values for these orbitals, allowing for the prediction of the molecule's kinetic stability and its tendency to participate in charge-transfer interactions. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack. For this compound, these would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid.

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the amino and carboxyl groups.

The MEP surface provides a comprehensive picture of the molecule's polarity and is invaluable for predicting intermolecular interactions, such as hydrogen bonding and docking with receptor sites. researchgate.net

Conceptual DFT provides a set of "reactivity descriptors" that quantify a molecule's reactivity. Fukui functions are among the most important local descriptors, as they indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed.

These functions help to identify the most reactive sites within the molecule for different types of reactions:

f+(r): For nucleophilic attack (electron acceptance), highlighting the sites where the LUMO is localized.

f-(r): For electrophilic attack (electron donation), indicating sites where the HOMO is localized.

f0(r): For radical attack.

For this compound, Fukui function analysis would pinpoint the specific atoms on the pyridine ring and the carboxylic acid group that are most susceptible to attack, offering a more nuanced view of reactivity than MEP surfaces alone. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solvent Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations are crucial for:

Conformational Analysis: The molecule possesses rotational freedom, particularly around the bond connecting the amino group to the pyridine ring. MD simulations can explore the full range of possible conformations and determine their relative populations at a given temperature.

Solvent Effects: The behavior and stability of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model solvent molecules (like water), allowing researchers to study hydration shells, hydrogen bonding networks between the solute and solvent, and how the solvent influences the conformational preferences of the molecule. For instance, the stability of different conformers of acetic acid itself is known to be heavily influenced by the surrounding water molecules. The interaction between the polar pyridine and carboxylic acid groups with water is a key determinant of its behavior in aqueous solutions. rsc.org

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. Theoretical studies can map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates.

For this compound, theoretical studies could explore various reactions, such as:

Dimerization: Pyridine-acetic acids have been shown to undergo dimerization under certain conditions. researchgate.net

Acylation and Saponification: The synthesis of related aminothiazolylacetic acid derivatives involves acylation and saponification steps, the mechanisms of which can be elucidated computationally. rsc.org

Proton Transfer: The acidic and basic centers of the molecule (carboxylic acid and pyridine nitrogen) mean that proton transfer is a fundamental reaction. DFT calculations can model the energetics of protonation and deprotonation, which is critical for understanding its acid-base chemistry. acs.org

By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely reaction mechanism, guiding synthetic efforts and providing a deeper understanding of the compound's chemical transformations.

Energy Barriers and Transition State Analysis

While specific studies detailing the energy barriers and transition state analysis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on structurally related pyridinylacetic acids. Density Functional Theory (DFT) calculations have been effectively utilized to investigate the stability and reactivity of such compounds.

For instance, DFT calculations at the B3LYP/6-311G** level of theory have been employed to study the instability of 2,2-di(pyridin-2-yl)acetic acid, a related pyridinylacetic acid. nih.gov These studies revealed that the decarboxylation of pyridylacetic acids is a key factor in their instability. nih.gov It has been noted that the loss of a CO2 molecule from 2- and 4-pyridylacetic acids can occur smoothly at temperatures below 100 °C, a process that is significantly more challenging for the 3-pyridylacetic acid isomer. nih.gov

In the case of 2,2-di(pyridin-2-yl)acetic acid, the migration of a methine proton to a carbonyl oxygen atom to form enediols involves surmounting substantial energy barriers of 55-57 kcal/mol. nih.gov Similarly, the formation of enaminone tautomers through proton migration to the pyridine nitrogen atom has energy barriers of approximately 44 and 62 kcal/mol for related structures. nih.gov These high energy barriers suggest that such tautomerization processes are unlikely to proceed under normal conditions. nih.gov In contrast, the energetic effects favoring decarboxylation are more distinct, with a difference of about 15 kcal/mol, making it the more probable transformation pathway. nih.gov

Although direct experimental or computational data for the energy barriers of this compound are scarce, the principles from these related studies suggest that decarboxylation would be a significant reaction pathway to consider in its chemical transformations.

Mechanistic Insights into Chemical Transformations

The chemical transformations of this compound can be elucidated through computational mechanistic studies, which map out the potential reaction pathways and identify key intermediates and transition states. While specific mechanistic studies on this compound are limited, research on related pyridylacetic acids provides a foundational understanding of their reactivity.

A notable transformation of pyridylacetic acids is their dimerization, which can lead to the formation of more complex heterocyclic systems. nih.gov For example, under the influence of activating agents, pyridineacetic acids can dimerize to produce 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones. nih.gov The introduction of a difluoroboryl bridge into these resulting structures has been shown to yield highly fluorescent compounds. nih.gov

Furthermore, the decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids has been developed as a synthetic protocol. This reaction, realized under Brønsted base catalysis, provides access to biologically interesting 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones. Mechanistic studies have confirmed the decarboxylative pathway of this cascade reaction.

The synthesis of this compound hydrochloride is typically achieved through the reaction of 4-aminopyridine (B3432731) with chloroacetic acid. This reaction is generally conducted in a suitable solvent like ethanol (B145695) or water, with hydrochloric acid acting as a catalyst. The hydrochloride salt form of the compound demonstrates enhanced water solubility compared to its free base or ester forms, a critical factor for pharmaceutical formulations. The substitution at the pyridine 4-position is also noted to enhance electronic stability, which favors nucleophilic reactions in processes like peptide coupling.

Computational Approaches in Structure-Activity Relationship (SAR) Prediction

Computational methods are indispensable tools for predicting the Structure-Activity Relationships (SAR) of bioactive molecules, guiding the optimization of lead compounds in drug discovery. sigmaaldrich.com For derivatives of this compound, these approaches can help in identifying key structural features that influence their biological activity.

Molecular Descriptors and Property Correlations

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. nih.gov These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. nih.gov

For this compound, several molecular descriptors can be computed to inform SAR studies. These descriptors can be broadly categorized as constitutional, topological, geometrical, and electronic.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C7H8N2O2 | nih.gov |

| Molecular Weight | 152.15 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11) | nih.gov |

| InChIKey | GEQSSRNYNMKRHP-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CN=CC=C1NCC(=O)O | nih.gov |

| XLogP3 | -0.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 152.058577502 Da | nih.gov |

| Topological Polar Surface Area | 61.4 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

In a 3D-QSAR study of N-(pyridin-4-ylmethyl)aniline derivatives, which are structurally similar to this compound, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop predictive models for their biological activity as KDR inhibitors. nih.gov The resulting models showed good predictive power, with a CoMFA q² of 0.671 and r² of 0.969, and a CoMSIA q² of 0.608 and r² of 0.936. nih.gov Such studies highlight how molecular descriptors related to steric and electrostatic fields can be correlated with biological activity to guide the design of new, more potent compounds. nih.gov

Ligand Docking and Binding Mode Prediction (General Computational Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial for understanding the binding mode of a potential drug molecule and for predicting its binding affinity.

The process of molecular docking typically involves the following steps:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm explores various conformations of the ligand within the binding site of the receptor.

Scoring Function: A scoring function is used to evaluate the binding affinity of each ligand conformation, predicting the most stable binding mode.

The insights gained from molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for ligand binding. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity.

Coordination Chemistry and Metal Complexation of 2 Pyridin 4 Ylamino Acetic Acid

Ligand Characteristics and Potential Coordination Sites

Based on the structure of 2-(Pyridin-4-ylamino)acetic acid, theoretical coordination sites can be identified.

The molecule possesses two primary potential donor atoms for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxyl group. The pyridine nitrogen acts as a Lewis base, capable of donating its lone pair of electrons. The carboxyl group offers two potential coordination modes: through one of the oxygen atoms in a monodentate fashion or by both oxygen atoms in a bridging or chelating manner.

The spatial arrangement of the donor atoms in this compound suggests the potential for chelation. If both the pyridine nitrogen and one of the carboxylate oxygens bind to the same metal center, a stable five-membered chelate ring could be formed. Such chelation would enhance the stability of the resulting metal complex compared to monodentate coordination. However, without experimental evidence, this remains a theoretical possibility.

Synthesis and Characterization of Coordination Complexes

A thorough search for preparative and analytical studies yielded no specific examples of synthesized metal complexes with this compound.

No published methods for the synthesis of metal complexes, including with copper(II), specifically using this compound as the primary ligand were found. General methods for the synthesis of similar pyridine-carboxylate complexes often involve the reaction of a metal salt (e.g., copper(II) acetate (B1210297) or copper(II) chloride) with the ligand in a suitable solvent, followed by crystallization.

In the absence of synthesized complexes, no spectroscopic (such as IR, UV-Vis) or crystallographic data are available. Spectroscopic analysis would be crucial to confirm the coordination of the ligand to the metal ion, for instance, by observing shifts in the vibrational frequencies of the pyridine ring and the carboxyl group in the infrared spectrum. X-ray crystallography would provide definitive proof of the coordination mode and the geometry of the metal center.

Structural Diversity and Coordination Geometries of Metal Adducts

Due to the lack of crystallographic data, the structural diversity and coordination geometries of metal adducts of this compound remain unexplored. Based on related pyridine-carboxylate ligands, a variety of structures could be hypothesized, from simple mononuclear complexes to more complex polynuclear or coordination polymer structures, depending on the metal-to-ligand ratio, the counter-ion, and the crystallization conditions.

Influence of Metal Ion on Complex Geometry

The geometry of a metal complex is fundamentally dictated by the coordination number and the electronic configuration of the central metal ion. For ligands such as this compound, the preferred coordination geometry will be a result of the interplay between the metal ion's intrinsic properties and the ligand's steric and electronic characteristics. Transition metals, with their partially filled d-orbitals, exhibit a wide range of coordination numbers and geometries.

For instance, first-row transition metals like copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with N- and O-donor ligands. The geometry of these complexes can range from tetrahedral and square planar for four-coordinate metals to square pyramidal, trigonal bipyramidal, and octahedral for five- and six-coordinate metals. wikipedia.org

The choice between these geometries is a delicate balance of factors. The ionic radius of the metal ion plays a crucial role; larger ions can accommodate a higher number of ligands, favoring higher coordination numbers. The d-electron configuration and the associated ligand field stabilization energy (LFSE) also strongly influence the preferred geometry. For example, d8 ions like Ni(II) often form square planar complexes, while d10 ions like Zn(II) typically favor tetrahedral arrangements. wikipedia.org

Coordination Modes Exhibited by Related Ligands

Pyridyl-containing ligands are well-established in coordination chemistry, with the pyridine nitrogen being a primary coordination site. mdpi.com Amino acids, on the other hand, can coordinate through the nitrogen of the amino group and the oxygen of the carboxylate group, often acting as bidentate chelating agents. electronicsandbooks.com The combination of these two functionalities in a single molecule, as seen in pyridyl-amino acid derivatives, leads to a variety of possible coordination modes.

These ligands can act as:

Monodentate ligands: Coordinating through either the pyridine nitrogen or a carboxylate oxygen.

Bidentate chelating ligands: Forming a stable five- or six-membered ring by coordinating through the pyridyl nitrogen and the amino nitrogen, or through the amino nitrogen and a carboxylate oxygen.

Bridging ligands: Linking two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The carboxylate group is particularly adept at bridging, with its two oxygen atoms capable of binding to different metal ions.

Studies on ligands derived from L-alanine and picolinamide (B142947) have shown that they can act as N,O-chelating ligands, coordinating through the pyridine nitrogen and the amide oxygen. mdpi.com Similarly, complexes with ligands derived from quinoline (B57606) and pyridine demonstrate the ability of these N/O donor systems to form two-dimensional coordination polymers. researchgate.net It is therefore highly probable that this compound can adopt a range of coordination modes, the preference for which will be influenced by the metal ion, the solvent system, and the presence of counter-ions.

Table 1: Coordination Modes of Related Pyridyl and Amino Acid Ligands

| Ligand Type | Coordination Mode | Resulting Structure | Reference |

| L-alanine-picolinamide | N,O-chelation | 1-D polymeric chains | mdpi.com |

| Quinoline-carboxylate-pyridyl | N,O-coordination | 2-D coordination polymer | researchgate.net |

| Amino acids | N,O-chelation | Mononuclear or polynuclear | electronicsandbooks.com |

| Pyridine derivatives | N-coordination | Mononuclear or polynuclear | mdpi.com |

This table is generated based on data from related ligands and is intended to be illustrative of potential coordination behaviors.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are a direct consequence of the d-electron configuration of the metal ion and the nature of the ligand field. The electronic spectra of these complexes, typically measured using UV-Vis spectroscopy, provide valuable information about the d-orbital splitting and the energies of electronic transitions between these orbitals.

The color of a transition metal complex is determined by the absorption of light at specific wavelengths, which corresponds to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one. The intensity and position of these absorption bands are influenced by the geometry of the complex and the strength of the metal-ligand interactions.

The magnetic properties of these complexes are determined by the presence of unpaired electrons. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. The magnetic susceptibility of a complex can be measured to determine the number of unpaired electrons, which in turn provides information about the spin state (high-spin or low-spin) of the metal ion.

For complexes of this compound, the electronic and magnetic properties would be expected to vary depending on the coordinated metal ion. For example, a copper(II) (d9) complex would likely be paramagnetic with one unpaired electron, while a zinc(II) (d10) complex would be diamagnetic. The ligand field strength of this compound, which would influence the magnitude of the d-orbital splitting and the spin state of metals like iron(II) or cobalt(II), is yet to be experimentally determined. A recent review highlights advancements in characterizing transition metal complexes with related 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol ligands, detailing the use of UV-Vis spectroscopy and magnetic susceptibility measurements to elucidate their properties. nih.gov

Bioinorganic Chemical Applications of Metal Complexes

The intersection of coordination chemistry and biology has given rise to the field of bioinorganic chemistry, which explores the roles of metals in biological systems and the development of metal-based therapeutic and diagnostic agents. Metal complexes of pyridine derivatives have shown significant potential in this area, with applications ranging from anticancer to antimicrobial agents. mdpi.com

The biological activity of these complexes is often attributed to their ability to interact with biomolecules such as DNA and proteins. The pyridine moiety can facilitate intercalation into the DNA double helix, while the metal center can bind to donor atoms on the biomolecule, leading to conformational changes or the generation of reactive oxygen species (ROS) that can induce cell death. mdpi.com

Metal complexes with amino acid-based ligands are also of great interest due to their biocompatibility and potential for chiral recognition. electronicsandbooks.com The incorporation of an amino acid moiety, as in this compound, could enhance the biological activity and selectivity of its metal complexes. Recent research has highlighted the potential of metal complexes derived from biomimetic and biocompatible organic ligands in combating infections like leishmaniasis.

While the specific bioinorganic applications of this compound complexes have not yet been extensively explored, the known activities of related compounds suggest a promising future for these complexes in the development of new metallodrugs and bio-inspired materials.

Molecular Interactions and Supramolecular Assemblies Involving 2 Pyridin 4 Ylamino Acetic Acid

Hydrogen Bonding Interactions

Hydrogen bonds are the principal directional forces responsible for the assembly of 2-(pyridin-4-ylamino)acetic acid molecules. The molecule contains both strong hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carboxylic carbonyl oxygen and the pyridine (B92270) nitrogen).

The most prominent interactions anticipated in the neutral solid form include:

Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds.

Chain Formation: Molecules can link into chains via head-to-tail hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another (O—H⋯N). This is a very strong and frequently observed interaction in acid-pyridine complexes. researchgate.net

Amine-to-Carbonyl/Pyridine Interactions: The secondary amine (N-H) can act as a hydrogen bond donor to either the carbonyl oxygen (N—H⋯O) or the pyridine nitrogen (N—H⋯N) of an adjacent molecule. Studies on similar molecules, such as N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, have revealed strong dual N—H⋯N hydrogen bonding. nih.gov

These primary hydrogen bonds can be further supported by weaker C—H⋯O interactions, contributing to the formation of a robust three-dimensional network. nih.gov

Table 1: Predicted Intermolecular Hydrogen Bond Parameters for this compound Data based on typical values for similar functional group interactions found in crystallographic databases.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical D-A Distance (Å) | Typical D-H···A Angle (°) |

| O (acid) | H | O (acid) | Acid Dimer | 2.6 - 2.8 | 170 - 180 |

| O (acid) | H | N (pyridine) | Acid-Pyridine Heterosynthon | 2.6 - 2.7 | 170 - 180 |

| N (amine) | H | O (acid) | Amine-Acid | 2.8 - 3.1 | 150 - 170 |

| N (amine) | H | N (pyridine) | Amine-Pyridine | 2.9 - 3.2 | 150 - 170 |

Intramolecular Hydrogen Bonding Contributions

The conformational flexibility of this compound, particularly the rotation around the C-N single bond connecting the amino group to the acetic acid moiety, may allow for the formation of intramolecular hydrogen bonds. A potential intramolecular interaction could occur between the carboxylic acid proton and the pyridine nitrogen atom, forming a six-membered ring, which is generally a stable conformation. japtronline.com Another possibility is an interaction between the secondary amine proton (N-H) and the carbonyl oxygen of the acetic acid group.

The existence and strength of such intramolecular bonds would depend on the specific conformation adopted by the molecule in the crystal, which is itself a result of the balance between intramolecular stability and the energy gained from forming more favorable intermolecular networks. In some peptide systems containing pyridine, intramolecular hydrogen bonds between a side-chain pyridine ring and a backbone amide hydrogen have been observed. rsc.org

The hydrogen bonding landscape of this compound is highly sensitive to its protonation state, which can be altered by the pH of the environment. The molecule can exist in cationic, neutral, zwitterionic, or anionic forms.

Cationic Form: Protonation of the pyridine nitrogen creates a pyridinium (B92312) cation. This converts the pyridine nitrogen from a hydrogen bond acceptor to a strong hydrogen bond donor (N⁺—H). This change fundamentally alters the hydrogen bonding network, favoring interactions where the pyridinium group donates a proton, for example, to the carbonyl oxygen of another molecule (N⁺—H⋯O). nih.gov

Zwitterionic Form: Intramolecular proton transfer from the carboxylic acid to the pyridine nitrogen results in a zwitterion (pyridinium-acetate). This form is stabilized by a strong intramolecular N⁺—H⋯O⁻ charge-assisted hydrogen bond. In the solid state, these zwitterions would primarily interact via strong intermolecular N⁺—H⋯O⁻ hydrogen bonds, as seen in related amino acid hydrates. researchgate.net

Anionic Form: Deprotonation of the carboxylic acid yields a carboxylate anion. This eliminates the strongest hydrogen bond donor in the molecule but creates a stronger, charge-diffuse hydrogen bond acceptor in the -COO⁻ group. The network would then be dominated by the N-H group donating to the carboxylate oxygen (N—H⋯O⁻).

Distinguishing between protonation and strong hydrogen bonding can be achieved through spectroscopic methods, as both phenomena can cause significant shifts in vibrational frequencies. rsc.org

Aromatic Stacking Interactions (Pi-Pi Interactions)

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are significant in defining the supramolecular assembly of this compound. These interactions are crucial for the close packing of molecules within the crystal.

Table 2: Typical Geometries for Aromatic Stacking Interactions Data based on analyses of pyridine and other aromatic systems in crystal structures.

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Typical Interaction Energy (kcal/mol) |

| Parallel-displaced | 3.4 - 3.8 | < 10 | 2 - 4 |

| Antiparallel-displaced | 3.4 - 3.8 | < 10 | 3 - 5 |

| T-shaped/Edge-to-Face | ~5.0 | ~90 | 1 - 3 |

Orientational Preferences in Aromatic Interactions

The geometry of π-π stacking is not random and is dictated by the distribution of electron density in the aromatic ring. Due to the electron-withdrawing nitrogen atom, the pyridine ring has a significant quadrupole moment. This generally leads to a preference for offset or displaced stacking arrangements over a direct face-to-face orientation to minimize electrostatic repulsion.

Theoretical and experimental studies on pyridine dimers show that an antiparallel-displaced geometry is often the most stable. researchgate.net In this arrangement, the rings are parallel but offset, with the nitrogen of one ring positioned away from the nitrogen of the other to optimize electrostatic interactions. T-shaped (or edge-to-face) arrangements, where the positively polarized C-H bonds of one ring point towards the electron-rich π-face of another, are also possible. The specific orientation adopted in the crystal structure of this compound will be a fine balance between maximizing attractive π-π interactions and accommodating the extensive hydrogen-bonding network. brylinski.org

Formation of Supramolecular Architectures

The molecular structure of this compound, featuring both a flexible aminoacetic acid group and a rigid pyridine ring, allows for the formation of diverse and intricate supramolecular architectures. The presence of multiple hydrogen bonding sites, including the carboxylic acid proton, the secondary amine proton, the carbonyl oxygen, and the pyridyl nitrogen, provides the necessary tools for the construction of extended networks.

While direct crystallographic data for this compound is limited, the supramolecular behavior of closely related compounds provides significant insight into its potential to form extended structures. For instance, in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N hydrogen bonds link the molecules into infinite chains. nih.gov These chains are a common motif in pyridyl-containing carboxylic acids, where the acidic proton of the carboxyl group forms a robust hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule.

These primary chains can be further organized into higher-dimensional structures. In the case of (E)-3-(pyridin-4-yl)acrylic acid, weak C—H⋯O interactions link adjacent chains to form a two-dimensional sheet. nih.gov It is highly probable that this compound would exhibit similar behavior, with the N-H group of the amino linker and the C-H bonds of the pyridine ring and methylene (B1212753) group participating in further hydrogen bonding to create layered architectures. The flexibility of the aminomethyl linker could allow for various packing arrangements, potentially leading to polymorphism where different crystalline forms exhibit distinct layered structures.

The formation of these extended architectures is a key aspect of crystal engineering, as the dimensionality and connectivity of the supramolecular network can significantly influence the material's physical properties.

Hydrogen Bonding: The most significant interactions are expected to be the O—H⋯N and N—H⋯O hydrogen bonds. In the solid-state form of the hydrochloride salt of the related 2-(pyridin-2-yl)acetic acid, intermolecular hydrogen bonds between the carboxylic acid and pyridinium groups are observed. For this compound itself, in its zwitterionic or neutral form, a network of hydrogen bonds involving the carboxylic acid, the secondary amine, and the pyridine nitrogen would be the dominant feature, creating a rigid and stable lattice. In a cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine with acetic acid, a strong hydrogen bond is observed between the acetic acid's O-H group and the pyridyl nitrogen. nih.gov

π–π Stacking Interactions: The aromatic pyridine rings are capable of engaging in π–π stacking interactions, which are crucial for the stabilization of the crystal lattice. In the structure of (E)-3-(pyridin-4-yl)acrylic acid, slipped π–π stacking interactions between the pyridine rings contribute to the formation of the three-dimensional network. nih.gov The distance between the interacting rings is a key parameter in determining the strength of this interaction. These stacking interactions often lead to the formation of columnar or layered arrangements of the molecules within the crystal.

The table below summarizes the key non-covalent interactions and their expected roles in the crystal packing of this compound, based on data from related compounds.

| Interaction Type | Donor/Acceptor Groups | Expected Role in Supramolecular Assembly |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) & Pyridyl Nitrogen (N) | Formation of primary infinite chains. nih.gov |

| Hydrogen Bond | Amino Group (N-H) & Carbonyl Oxygen (C=O) | Cross-linking of chains to form sheets or more complex networks. |

| Weak Hydrogen Bond | C-H groups & O/N atoms | Further stabilization of the three-dimensional packing. nih.gov |

| π–π Stacking | Pyridine Rings | Organization of chains and layers into the final crystal structure. nih.gov |

Solvent-Mediated Interactions and Self-Assembly

The process of self-assembly and crystallization from solution is profoundly influenced by the solvent. The solvent can interact with the solute molecules, affecting their conformation and the way they assemble into a crystalline solid. whiterose.ac.uk For this compound, with its polar functional groups, the choice of solvent is critical in determining the final supramolecular architecture.

Studies on the acid-base clustering between acetic acid and pyridine have shown that the nature of the solvent dictates the primary mode of interaction. rsc.org In a protic solvent like water, the acid-base interaction occurs through the interaction of pre-formed clusters of acetic acid and pyridine. rsc.org In contrast, in an aprotic solvent like acetonitrile, the interaction proceeds through direct monomer-monomer recognition, leading to the formation of a polar complex that then aggregates. rsc.org

This solvent-dependent behavior has significant implications for the crystallization of this compound. The rotational isomerism of the acetic acid group around the C-N bond is influenced by solvent polarity, which in turn can affect the preferred conformation for crystal packing. In polar solvents, solvent molecules can compete for hydrogen bonding sites, potentially leading to the inclusion of solvent molecules within the crystal lattice (solvates) or favoring the formation of specific polymorphs. The pH of the crystallization medium is also a critical factor, as it will determine the protonation state of the carboxylic acid and the pyridine ring, thereby altering the available hydrogen bonding motifs. mdpi.com

The following table outlines the potential influence of different solvent types on the self-assembly of this compound.

| Solvent Type | Potential Influence on Self-Assembly |

| Protic (e.g., water, ethanol) | Can form strong hydrogen bonds with the solute, potentially leading to the formation of solvates and influencing the hydrogen-bonding network of the final structure. May favor the formation of zwitterionic species. |

| Aprotic Polar (e.g., acetonitrile, acetone) | Can interact via dipole-dipole interactions and may favor different packing arrangements compared to protic solvents due to less competition for hydrogen bonding sites. |

| Aprotic Nonpolar (e.g., toluene) | Solute-solute interactions are likely to dominate, potentially leading to more direct self-assembly based on the inherent hydrogen bonding and π-stacking capabilities of the molecule. |

Derivatization and Functionalization Strategies for 2 Pyridin 4 Ylamino Acetic Acid

Chemical Modifications of the Pyridine (B92270) Nucleus

The pyridine ring in 2-(Pyridin-4-ylamino)acetic acid is a key site for chemical modification, offering opportunities to fine-tune the electronic and steric properties of the molecule.

Electrophilic and Nucleophilic Functionalizations

The pyridine ring is generally considered an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The amino group at the 4-position, being an electron-donating group, can modulate this reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). However, the activating effect of the amino group can facilitate reactions such as nitration, halogenation, and sulfonation. These reactions are expected to occur primarily at the positions ortho to the activating amino group (positions 3 and 5). It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which would further deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). In this compound, the presence of a good leaving group, if introduced at these positions, would facilitate substitution by nucleophiles. For instance, a halogenated derivative could react with various nucleophiles like amines, alkoxides, or thiols to introduce new functional groups.

N-Oxidation and Ring Transformations

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The resulting pyridine-N-oxide exhibits altered reactivity. The N-oxide is more susceptible to electrophilic substitution at the 4-position and can also undergo rearrangements and deoxygenation reactions. A notable reaction involves treatment with acetic anhydride (B1165640), which can lead to the introduction of a substituent at the 2-position of the pyridine ring. organic-chemistry.orgrsc.org

Ring Transformations: While less common, the pyridine ring can undergo transformations into other heterocyclic systems under specific conditions, often involving radical or photochemical reactions. These transformations can lead to novel molecular scaffolds but typically require harsh reaction conditions.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions